Dehydroepiandrosterone

Catalog No.
S525573
CAS No.
53-43-0
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroepiandrosterone

CAS Number

53-43-0

Product Name

Dehydroepiandrosterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

FMGSKLZLMKYGDP-USOAJAOKSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Solubility

0.0635 mg/mL

Synonyms

5 Androsten 3 beta hydroxy 17 one, 5 Androsten 3 ol 17 one, 5-Androsten-3-beta-hydroxy-17-one, 5-Androsten-3-ol-17-one, Androstenolone, Dehydroepiandrosterone, Dehydroisoandrosterone, DHEA, Prasterone, Prasterone, 3 alpha Isomer, Prasterone, 3 alpha-Isomer

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Description

The exact mass of the compound Dehydroepiandrosterone is 288.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 63.5 mg/l (at 25 °c)1.29e-04 m0.0635 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Immunologic Factors - Adjuvants, Immunologic. It belongs to the ontological category of 3beta-hydroxy-Delta(5)-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

DHEA and Age-Related Decline

DHEA levels naturally decline with age. Some researchers hypothesize that DHEA supplementation might counteract these age-related changes and improve well-being. Studies have investigated its effects on:

  • Cognitive function: Some studies suggest DHEA supplementation may improve cognitive performance in young men ). However, results are mixed, with no clear benefit observed in older adults or individuals with HIV ).
  • Bone health: While DHEA might influence bone mineral density, its effectiveness in preventing osteoporosis remains inconclusive ).
  • Body composition: Research on DHEA's impact on muscle mass and fat loss is ongoing, with no definitive evidence of significant benefits ).

DHEA and Adrenal Insufficiency

Adrenal insufficiency occurs when the adrenal glands don't produce enough hormones. DHEA supplementation is a potential therapy for individuals with this condition. Studies are investigating its effectiveness in managing:

  • Fatigue: Replacing DHEA in individuals with adrenal insufficiency may improve fatigue, a common symptom Mount Sinai - New York: .
  • Quality of life: DHEA supplementation might improve overall well-being and mood in patients with adrenal insufficiency ).

DHEA and Other Conditions

Research is ongoing to explore DHEA's potential role in various other health areas, including:

  • Depression and anxiety: Studies suggest DHEA might have mood-boosting effects, but more research is needed ).
  • Immune function: DHEA's influence on the immune system is under investigation, with some evidence suggesting it might modulate immune response ).

Dehydroepiandrosterone is a naturally occurring steroid hormone produced primarily in the adrenal glands, gonads, and brain. It serves as a precursor for androgens and estrogens, which are crucial male and female sex hormones. Dehydroepiandrosterone is one of the most abundant circulating steroids in the human body, with its production peaking around the age of 25 and gradually declining with age . Structurally, it is classified as a C-19 steroid, with the chemical formula C19H28O2, and is synthesized from cholesterol through various enzymatic pathways .

DHEA's mechanism of action within the body is still being investigated []. Due to its conversion into sex hormones, it may influence various physiological functions associated with these hormones [, ]. However, the specific mechanisms by which DHEA exerts its effects remain under scientific exploration [].

The biosynthesis of dehydroepiandrosterone involves several key enzymatic reactions:

  • Cholesterol Conversion: Cholesterol is converted to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1).
  • Hydroxylation: Pregnenolone undergoes hydroxylation at the C-17 position to form 17α-hydroxypregnenolone.
  • Cleavage: The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) then cleaves the side chain to produce dehydroepiandrosterone .

Dehydroepiandrosterone can also be sulfated to form dehydroepiandrosterone sulfate, which acts as a reservoir in circulation and has a longer half-life than dehydroepiandrosterone itself .

Dehydroepiandrosterone exhibits a variety of biological activities:

  • Hormonal Precursor: It is crucial for the synthesis of testosterone and estrogen.
  • Neurosteroid Function: It acts as a neurosteroid, modulating neurotrophic factor receptors and potentially influencing mood and cognitive functions .
  • Immune Modulation: Dehydroepiandrosterone may alter immune responses and has been studied for its potential effects on conditions such as systemic lupus erythematosus .
  • Insulin Sensitivity: Some studies suggest it may improve insulin sensitivity and reduce visceral fat .

Dehydroepiandrosterone interacts with various medications and physiological processes:

  • Hormonal Interactions: It may affect levels of estrogen and testosterone, necessitating caution for individuals undergoing hormone therapy .
  • Drug Interactions: Studies indicate that dehydroepiandrosterone might enhance the effects of certain medications like barbiturates or corticosteroids . Conversely, some drugs may lower its levels in the body.

Several compounds share similarities with dehydroepiandrosterone due to their roles as steroid hormones or precursors. Here are some notable comparisons:

CompoundStructure TypePrimary FunctionUnique Features
AndrostenedioneC19 SteroidPrecursor to testosteroneDirectly converted into testosterone
TestosteroneC19 SteroidPrimary male sex hormoneMore potent androgenic effects compared to dehydroepiandrosterone
EstradiolC18 SteroidPrimary female sex hormoneDerived from dehydroepiandrosterone but has distinct estrogenic effects
Dehydroepiandrosterone sulfateC19 SteroidReservoir for dehydroepiandrosteroneLonger half-life; acts as a circulating prohormone

Dehydroepiandrosterone stands out due to its dual role as both a precursor to other hormones and its own biological activity in modulating various physiological processes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

LogP

3.23
3.23 (LogP)
3.23

Appearance

Solid powder

Melting Point

140-141 °C
140 - 141 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

459AG36T1B

GHS Hazard Statements

Aggregated GHS information provided by 273 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (85.35%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (79.49%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (79.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (79.49%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

DHEA is taken as a supplement for a variety of unsubstantiated indications. The following indications have shown promise and are backed up by some scientific evidence: schizophrenia (DHEA may be more effective in women than men); improving the appearance of older people’s skin (taking DHEA by mouth seems to increase skin thickness and moisture, and decrease facial “age spots” in elderly men and women); improving ability to achieve an erection in men with sexual dysfunction. Additionally, DHEA has shown promise in improving symptoms of lupus (SLE). Taking DHEA by mouth along with conventional treatment may help reduce the number of times symptoms flare up and may allow a reduction in the dose of prescription drugs needed. DHEA may also help SLE symptoms such as muscle ache and mouth ulcers. DHEA also seems to strengthen bones in SLE patients being treated with high-dose steroids (corticosteroids). DHEA also shows promise in the treatment of osteoporosis. Taking DHEA by mouth daily seems to improve bone mineral density (BMD) in older women and men with osteoporosis or osteopenia (pre-osteoporosis). DHEA may also increase BMD in young women with the eating disorder called anorexia nervosa. DHEA is often prescribed in India for the induction of ovulation to improve chances of pregnancy.
Intrarosa is indicated for the treatment of vulvar and vaginal atrophy in postmenopausal women having moderate to severe symptoms. ,

Pharmacology

DHEA is naturally produced from cholesterol through two cytochrome P450 enzymes. Cholesterol is converted to pregnenolone by the enzyme P450 scc (side chain cleavage); then another enzyme, CYP17A1, converts pregnenolone to 17α-Hydroxypregnenolone and then to DHEA. DHEA is increased by exercise and calorie restriction. Some theorize that the increase in endogenous DHEA brought about by calorie restriction is partially responsible for the longer life expectancy known to be associated with calorie restriction.
Prasterone is a synthetic form of dehydroepiandrosterone with potential chemopreventive activity. Produced endogenously, dehydroepiandrosterone (DHEA) is an intermediate in the conversion of cholesterol to androgens and estrogens. Although the mechanisms of action of exogenously administered DHEA have not been fully illuminated, they may result in both direct and indirect physiologic effects. Direct effects include GABA-a receptor complex and NMDA receptor modulation, and enhanced pancreatic beta cell insulin secretion and antiglucocorticoid activities. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

ATC Code

G03XX01
A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA07 - Prasterone
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XX - Other sex hormones and modulators of the genital system
G03XX01 - Prasterone

Mechanism of Action

DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

53-43-0

Absorption Distribution and Excretion

Following a 50-mg DHEA PO dose in cynomolgus monkeys, systemic availability was only 3.1 +/- 0.4%. [PMID: 12970301]

Metabolism Metabolites

Hepatic. As shown by their high conversion ratios (in a study involving cynomolgus monkeys), the major circulating metabolites of DHEA are DHEA-S, androsterone glucuronide, and androstane-3 alpha,17 beta-diol-glucuronide. [PMID: 12970301]
Dehydroisoandrosterone has known human metabolites that include 3,16-Dihydroxyandrost-5-en-17-one, Dehydroisoandrosterone 3-glucuronide, and 3,7-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one.

Wikipedia

Dehydroepiandrosterone
Modafinil
Prasterone
Stannabenzene

Biological Half Life

12 hours

Use Classification

Human drugs -> Other sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Martel C, Labrie F, Archer DF, Ke Y, Gonthier R, Simard JN, Lavoie L, Vaillancourt M, Montesino M, Balser J, Moyneur É; other participating members of the Prasterone Clinical Research Group. Serum steroid concentrations remain within normal postmenopausal values in women receiving daily 6.5mg intravaginal prasterone for 12 weeks. J Steroid Biochem Mol Biol. 2016 May;159:142-53. doi: 10.1016/j.jsbmb.2016.03.016. Epub 2016 Mar 10. PubMed PMID: 26972555.
2: Montesino M, Labrie F, Archer DF, Zerhouni J, Côté I, Lavoie L, Beauregard A, Martel C, Vaillancourt M, Moyneur E, Balser J. Evaluation of the acceptability of intravaginal prasterone ovule administration using an applicator. Gynecol Endocrinol. 2016;32(3):240-5. doi: 10.3109/09513590.2015.1110140. Epub 2016 Jan 6. PubMed PMID: 26634942.
3: Labrie F, Derogatis L, Archer DF, Koltun W, Vachon A, Young D, Frenette L, Portman D, Montesino M, Côté I, Parent J, Lavoie L, Beauregard A, Martel C, Vaillancourt M, Balser J, Moyneur É; Members of the VVA Prasterone Research Group. Effect of Intravaginal Prasterone on Sexual Dysfunction in Postmenopausal Women with Vulvovaginal Atrophy. J Sex Med. 2015 Dec;12(12):2401-12. doi: 10.1111/jsm.13045. Epub 2015 Nov 23. PubMed PMID: 26597311.
4: Labrie F, Montesino M, Archer DF, Lavoie L, Beauregard A, Côté I, Martel C, Vaillancourt M, Balser J, Moyneur E; other participating Members of the Prasterone Clinical Research Group. Influence of treatment of vulvovaginal atrophy with intravaginal prasterone on the male partner. Climacteric. 2015;18(6):817-25. doi: 10.3109/13697137.2015.1077508. Epub 2015 Oct 30. PubMed PMID: 26517756.
5: Portman DJ, Labrie F, Archer DF, Bouchard C, Cusan L, Girard G, Ayotte N, Koltun W, Blouin F, Young D, Wade A, Martel C, Dubé R; other participating members of VVA Prasterone Group. Lack of effect of intravaginal dehydroepiandrosterone (DHEA, prasterone) on the endometrium in postmenopausal women. Menopause. 2015 Dec;22(12):1289-95. doi: 10.1097/GME.0000000000000470. PubMed PMID: 25968836.
6: Labrie F, Archer DF, Bouchard C, Girard G, Ayotte N, Gallagher JC, Cusan L, Baron M, Blouin F, Waldbaum AS, Koltun W, Portman DJ, Côté I, Lavoie L, Beauregard A, Labrie C, Martel C, Balser J, Moyneur É; Members of the VVA Prasterone Group. Prasterone has parallel beneficial effects on the main symptoms of vulvovaginal atrophy: 52-week open-label study. Maturitas. 2015 May;81(1):46-56. doi: 10.1016/j.maturitas.2015.02.005. Epub 2015 Feb 16. PubMed PMID: 25771041.
7: Archer DF, Labrie F, Bouchard C, Portman DJ, Koltun W, Cusan L, Labrie C, Côté I, Lavoie L, Martel C, Balser J; VVA Prasterone Group. Treatment of pain at sexual activity (dyspareunia) with intravaginal dehydroepiandrosterone (prasterone). Menopause. 2015 Sep;22(9):950-63. doi: 10.1097/GME.0000000000000428. PubMed PMID: 25734980.
8: Labrie F, Archer D, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Gilbert L, Martel C, Balser J. Lack of influence of dyspareunia on the beneficial effect of intravaginal prasterone (dehydroepiandrosterone, DHEA) on sexual dysfunction in postmenopausal women. J Sex Med. 2014 Jul;11(7):1766-85. doi: 10.1111/jsm.12517. Epub 2014 Apr 28. PubMed PMID: 24774442.
9: Labrie F, Martel C, Bérubé R, Côté I, Labrie C, Cusan L, Gomez JL. Intravaginal prasterone (DHEA) provides local action without clinically significant changes in serum concentrations of estrogens or androgens. J Steroid Biochem Mol Biol. 2013 Nov;138:359-67. doi: 10.1016/j.jsbmb.2013.08.002. Epub 2013 Aug 14. PubMed PMID: 23954500.
10: Labrie F, Archer DF, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Berger L, Gilbert L, Martel C, Balser J. Intravaginal dehydroepiandrosterone (prasterone), a highly efficient treatment of dyspareunia. Climacteric. 2011 Apr;14(2):282-8. doi: 10.3109/13697137.2010.535226. Epub 2011 Jan 18. PubMed PMID: 21244215.
11: Marder W, Somers EC, Kaplan MJ, Anderson MR, Lewis EE, McCune WJ. Effects of prasterone (dehydroepiandrosterone) on markers of cardiovascular risk and bone turnover in premenopausal women with systemic lupus erythematosus: a pilot study. Lupus. 2010 Sep;19(10):1229-36. doi: 10.1177/0961203310371156. Epub 2010 Jun 8. PubMed PMID: 20530522.
12: Labrie F, Archer D, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Berger L, Gilbert L, Martel C, Balser J. Intravaginal dehydroepiandrosterone (Prasterone), a physiological and highly efficient treatment of vaginal atrophy. Menopause. 2009 Sep-Oct;16(5):907-22. doi: 10.1097/gme.0b013e31819e8e2d. PubMed PMID: 19436225.
13: Labrie F, Archer D, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Berger L, Gilbert L, Martel C, Balser J. Effect of intravaginal dehydroepiandrosterone (Prasterone) on libido and sexual dysfunction in postmenopausal women. Menopause. 2009 Sep-Oct;16(5):923-31. doi: 10.1097/gme.0b013e31819e85c6. PubMed PMID: 19424093.
14: Shervington LA, Smith N, Norman E, Ward T, Phillips R, Shervington A. To determine the cytotoxicity of chlorambucil and one of its nitro-derivatives, conjugated to prasterone and pregnenolone, towards eight human cancer cell-lines. Eur J Med Chem. 2009 Jul;44(7):2944-51. doi: 10.1016/j.ejmech.2008.11.014. Epub 2008 Dec 9. PubMed PMID: 19121874.
15: Sánchez-Guerrero J, Fragoso-Loyo HE, Neuwelt CM, Wallace DJ, Ginzler EM, Sherrer YR, McIlwain HH, Freeman PG, Aranow C, Petri MA, Deodhar AA, Blanton E, Manzi S, Kavanaugh A, Lisse JR, Ramsey-Goldman R, McKay JD, Kivitz AJ, Mease PJ, Winkler AE, Kahl LE, Lee AH, Furie RA, Strand CV, Lou L, Ahmed M, Quarles B, Schwartz KE. Effects of prasterone on bone mineral density in women with active systemic lupus erythematosus receiving chronic glucocorticoid therapy. J Rheumatol. 2008 Aug;35(8):1567-75. Epub 2008 Jul 15. PubMed PMID: 18634158.
16: Kocis P. Prasterone. Am J Health Syst Pharm. 2006 Nov 15;63(22):2201-10. Review. PubMed PMID: 17090740.
17: Alexander T, Friel PN, Wright JV. Prasterone and bone mineral density in women with systemic lupus erythematosus. J Rheumatol. 2005 Dec;32(12):2497; author reply 2497-8. PubMed PMID: 16331796.
18: Mease PJ, Ginzler EM, Gluck OS, Schiff M, Goldman A, Greenwald M, Cohen S, Egan R, Quarles BJ, Schwartz KE. Effects of prasterone on bone mineral density in women with systemic lupus erythematosus receiving chronic glucocorticoid therapy. J Rheumatol. 2005 Apr;32(4):616-21. PubMed PMID: 15801015.
19: Petri MA, Mease PJ, Merrill JT, Lahita RG, Iannini MJ, Yocum DE, Ginzler EM, Katz RS, Gluck OS, Genovese MC, Van Vollenhoven R, Kalunian KC, Manzi S, Greenwald MW, Buyon JP, Olsen NJ, Schiff MH, Kavanaugh AF, Caldwell JR, Ramsey-Goldman R, St Clair EW, Goldman AL, Egan RM, Polisson RP, Moder KG, Rothfield NF, Spencer RT, Hobbs K, Fessler BJ, Calabrese LH, Moreland LW, Cohen SB, Quarles BJ, Strand V, Gurwith M, Schwartz KE. Effects of prasterone on disease activity and symptoms in women with active systemic lupus erythematosus. Arthritis Rheum. 2004 Sep;50(9):2858-68. PubMed PMID: 15452837.
20: Ramsey-Goldman R. Prasterone treatment in systemic lupus erythematosus. Curr Rheumatol Rep. 2003 Oct;5(5):348. PubMed PMID: 14570076.

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